1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
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Overview
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. This specific compound features a complex structure with an indole ring, a sulfonyl group, and a urea moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated sulfonyl indole with p-tolyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of quinonoid structures.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions, such as with lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives or quinonoid structures.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl urea derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, useful in research on cellular processes.
Medicine:
Hypoglycemic Agent: Potential use in the development of new diabetes treatments.
Anti-inflammatory: Investigated for its anti-inflammatory properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: As a precursor or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea moiety is known to bind to the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release. This mechanism is crucial for its hypoglycemic effect. Additionally, its indole structure allows it to interact with various biological pathways, influencing cell signaling and enzyme activity.
Comparison with Similar Compounds
Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.
Glibenclamide: A more potent sulfonylurea with similar applications.
Chlorpropamide: Known for its long duration of action in diabetes treatment.
Uniqueness: 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea stands out due to its unique combination of an indole ring and a sulfonylurea moiety, which may offer distinct pharmacological properties and potential for diverse applications in scientific research and industry.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-8-10-16(11-9-14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-7-5-4-6-17(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLGKGILWZWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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